4-Azido-n-(2-furylmethyl)benzamide

Description

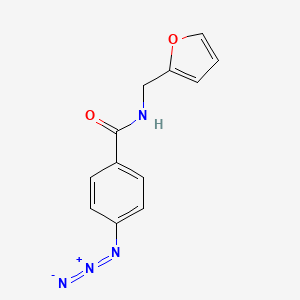

4-Azido-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by a para-azido (-N₃) group on the benzene ring and a 2-furylmethyl substituent on the amide nitrogen. This structural configuration imparts unique reactivity, particularly in applications such as bioorthogonal "click chemistry," where the azide group enables selective conjugation with alkynes or other functional groups.

Properties

IUPAC Name |

4-azido-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-16-15-10-5-3-9(4-6-10)12(17)14-8-11-2-1-7-18-11/h1-7H,8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAGRVMFBBZQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-n-(2-furylmethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the benzamide derivative, which is then functionalized with a 2-furylmethyl group.

Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) is replaced by the azido group using sodium azide (NaN3) as the reagent.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under mild heating conditions to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

4-Azido-n-(2-furylmethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Copper(I) Catalysts: Employed in cycloaddition reactions to form triazoles.

Hydrogen Gas (H2): Used in reduction reactions to convert the azido group to an amine.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction reactions.

Scientific Research Applications

4-Azido-n-(2-furylmethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

Biology: Investigated for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Azido-n-(2-furylmethyl)benzamide primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. These interactions can modulate biological pathways and processes, making the compound useful in biochemical studies and drug development.

Comparison with Similar Compounds

Key Observations :

- Azide Position : Unlike CA-PhN3 and N-(2-Azidoethyl)-4-formylbenzamide, the target compound features a furylmethyl group , which may enhance aromatic interactions compared to aliphatic chains (e.g., chlorohexyl in CA-PhN3) .

- Synthesis Complexity : CA-PhN3’s multi-step synthesis (56% yield) suggests that introducing ethoxyethyl and chlorohexyl groups requires precise optimization, whereas furylmethyl substituents might simplify purification due to reduced hydrophobicity .

Enzyme Inhibition (PCAF HAT)

highlights benzamide derivatives with acyl chains (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) exhibit 61–79% inhibition of PCAF histone acetyltransferase (HAT) at 100 µM.

- Acyl vs. Azide Groups : Acyl chains in enhance hydrophobic interactions with enzyme pockets, whereas the azide group likely prioritizes conjugation over direct inhibition .

- Furylmethyl Contribution : The electron-rich furan ring could modulate binding affinity in enzyme systems, though this remains speculative without direct data.

Biological Activity

4-Azido-n-(2-furylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

This compound is characterized by the presence of an azide group () and a furylmethyl substituent. Its structure can be represented as follows:

Molecular Formula: CHNO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The azide group can facilitate bioorthogonal reactions, allowing for selective labeling and targeting of biomolecules. This property makes it a useful tool in biochemical assays and drug development.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, its IC50 values in inhibiting cell growth ranged from 1.5 to 5 μM across different cancer types, indicating its potency as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Research indicates that this compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often overexpressed in cancer cells. The IC50 values for HDAC inhibition were reported to be around 200 nM, suggesting a promising avenue for therapeutic development .

Study on Anticancer Properties

A study published in Frontiers in Pharmacology evaluated the efficacy of various benzamides, including this compound, against cancer cell lines. The results showed that this compound induced G2/M phase cell cycle arrest and promoted apoptosis in treated cells, further confirming its potential as an antitumor agent .

Enzyme Inhibition Assay

Another investigation focused on the enzyme inhibitory activity of this compound against acetylcholinesterase (AChE). The compound demonstrated competitive inhibition with an IC50 value of approximately 1.57 μM, highlighting its potential application in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) AChE | IC50 (μM) HDAC | Antitumor Activity |

|---|---|---|---|

| This compound | 1.57 | 0.20 | Significant |

| N-(2-aminophenyl)-4-bis(2-chloroethyl)amino-benzamide | 0.95 | Not reported | Moderate |

| N-benzyl benzamide derivatives | Varies | Not reported | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.